2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride
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Overview
Description
2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical properties and mechanism of action. In
Mechanism of Action
The mechanism of action of 2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDACs, this compound can promote the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In animal models, this compound has been found to exhibit potent anti-tumor activity with minimal toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride in lab experiments include its high potency and selectivity for HDAC inhibition, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, as well as its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride. One area of research could focus on the development of more potent and selective HDAC inhibitors based on the chemical structure of this compound. Additionally, further studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the development of more efficient methods for the synthesis and purification of this compound could facilitate its use in future research and clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of cancer research. Its unique chemical properties and mechanism of action make it a valuable tool for the study of HDAC inhibition and the development of novel anti-cancer agents. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine.
Synthesis Methods
The synthesis of 2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride involves the reaction of 2-allylphenol with N-hydroxypropanimidamide in the presence of hydrochloric acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-(2-allylphenoxy)-N'-hydroxypropanimidamide hydrochloride has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a valuable therapeutic agent for the treatment of other diseases such as arthritis and cardiovascular disease.
properties
IUPAC Name |
N'-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-3-6-10-7-4-5-8-11(10)16-9(2)12(13)14-15;/h3-5,7-9,15H,1,6H2,2H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAWDCIELYVMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC=C1CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1=CC=CC=C1CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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